2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine derivative.
Oxidation: The morpholine derivative is then oxidized to form the 2-oxomorpholine structure.
Acylation: The final step involves the acylation of the 2-oxomorpholine derivative with 4-fluorophenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The compound can affect various biochemical pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a fluorine atom.
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide imparts unique chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity. These properties distinguish it from other similar compounds and make it a valuable subject of research.
Properties
Molecular Formula |
C19H19FN2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H19FN2O3/c20-15-6-8-16(9-7-15)21-18(23)12-17-19(24)25-11-10-22(17)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,23) |
InChI Key |
QUFISVIEQOEVMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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